Methyl3-amino-2,2-dimethylpentanoatehydrochloride
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Overview
Description
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-dimethylpentanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of methyl 3-amino-2,2-dimethylpentanoate hydrochloride may involve large-scale esterification processes using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2,2-dimethylbutanoate hydrochloride
- Methyl 3-amino-2,2-dimethylhexanoate hydrochloride
- Methyl 3-amino-2,2-dimethylheptanoate hydrochloride
Uniqueness
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications in pharmaceutical testing and research .
Properties
Molecular Formula |
C8H18ClNO2 |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl 3-amino-2,2-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)8(2,3)7(10)11-4;/h6H,5,9H2,1-4H3;1H |
InChI Key |
VCLBOXJREUBPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)C(=O)OC)N.Cl |
Origin of Product |
United States |
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